(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one” is a chemical compound with the molecular formula C5H4O2 and a molecular weight of 96.0841 . It is also known as "2-Oxa-3-oxobicyclo [2.2.0]hex-5-ene" .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Scientific Research Applications
Photochromic Azo Dyes Synthesis and Characterization
A study focused on synthesizing new 1,3-diazabicyclo-[3.1.0]hex-3-ene-based azo dyes, demonstrating their application in photochromism. These compounds were synthesized via a three-component reaction, characterized by UV-Vis, IR, and 1H NMR spectroscopy, and exhibited reversible photochromic reactions under UV light irradiation, showing potential for applications in materials science (Mahmoodi, Nadamani, & Behzadi, 2013).
Azabicyclo[2.1.1]hexanes Synthesis
Research has improved the stereocontrolled syntheses of azabicyclo[2.1.1]hexanes from pyridine, highlighting a methodological advancement in creating 3-carboxy- and 3-hydroxymethyl-2-azabicyclo[2.1.1]hexanes. This research underscores the importance of azabicyclic compounds in synthesizing complex organic structures with potential pharmacological applications (Krow, Lin, & Yu, 2005).
Copper-mediated Oxidative Transformation
A method was developed for synthesizing 3-azabicyclo[3.1.0]hex-2-enes through intramolecular cyclopropanation of N-allyl enamine carboxylates. This study demonstrates the utility of azabicyclic compounds in generating highly substituted pyridines and diastereoselective reduction to azabicyclo[3.1.0]hexanes, highlighting their synthetic versatility (Toh et al., 2014).
Structure and Synthesis of Azabicyclo[3.1.0]hex-3-ene Derivatives
A study on the synthesis, theoretical, and crystallographic analysis of bridgehead aziridine compounds, specifically 2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, provides insight into the structure and properties of these azabicyclic compounds. The research includes geometry optimizations and evaluations of proton affinity, contributing to the broader understanding of azabicyclic chemistry (Bruno et al., 2006).
Azabicyclo[3.1.0]hexanes in Antitumor Agents
An investigation into spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles revealed their potential as antitumor agents. The study assessed the antiproliferative effect and actin cytoskeleton transformation in fibroblast cell lines, showing the biomedical application of azabicyclic compounds in developing new cancer therapies (Knyazev et al., 2021).
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.0]hex-5-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4(3)6-5/h1-4H,(H,6,7)/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCCPWBBOMBLEC-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C1C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]2[C@H]1C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.